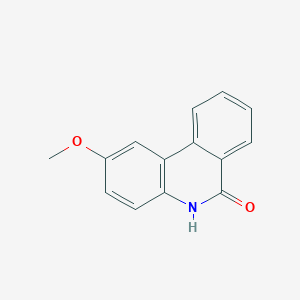

2-Methoxy-6(5H)-phenanthridinone

Vue d'ensemble

Description

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It may also include information about where it is commonly found or used.

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It requires understanding of the compound’s reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, spectral properties, and reactivity.Applications De Recherche Scientifique

Hepatitis C Virus Inhibition

Phenanthridinone derivatives, including 2-Methoxy-6(5H)-phenanthridinone, have shown potential in inhibiting Hepatitis C Virus (HCV) replication. Studies have identified compounds such as HA-719, derived from phenanthridinone, as effective in reducing viral RNA copy numbers and protein levels in HCV replicon cells, demonstrating their promise as novel anti-HCV agents (Salim et al., 2011). Further structural development studies have affirmed the anti-HCV activity of similar compounds (Nakamura et al., 2010).

Synthetic Methods

Advancements in synthetic methods have facilitated the production of phenanthridinone and its derivatives. Techniques such as Rh(III)-catalyzed C-H bond annulation with quinones and other innovative synthetic methods have been developed for producing various phenanthridinone structures, contributing to research and drug development efforts (Yang et al., 2016), (Ma et al., 2014).

Anticancer Properties

2-Methoxy-6(5H)-phenanthridinone derivatives have exhibited specific anticancer effects. For instance, ZYH005, a derivative, shows significant activity against acute promyelocytic leukemia (APL), including ATRA-resistant APL, by intercalating DNA and inducing apoptosis in cancer cells (Tong et al., 2018).

Autoimmune Disorder Treatment

Phenanthridinone derivatives have shown efficacy in treating autoimmune disorders. They suppress transcriptional activation in lymphocytes and ameliorate autoimmune encephalomyelitis in rats, indicating their potential in treating central nervous system autoimmune disorders (Chiarugi, 2002).

Progesterone Receptor Antagonism

Novel nonsteroidal phenanthridin-6(5H)-one derivatives have been identified as potent progesterone receptor antagonists, suggesting their utility in contraceptive agents and treatment of hormone-dependent cancers and endometriosis (Nishiyama et al., 2018).

Antimicrobial Activity

Certain phenanthrenes, closely related to phenanthridinones, have demonstrated antimicrobial activities, as seen in compounds isolated from Juncus effusus. These findings expand the potential applications of phenanthridinone-related compounds in antimicrobial treatments (Zhao et al., 2018).

Environmental Pollutant Metabolism

Aldehyde oxidase, an enzyme in fish liver, metabolizes phenanthridine, a similar compound to phenanthridinone, indicating its role in biotransformation of environmental pollutants (Salhen, 2014).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often a good source of this information.

Orientations Futures

This involves speculative or forward-looking statements about potential future uses or applications of the compound, or areas where further research could be beneficial.

I hope this helps! If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

2-methoxy-5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDHWBOPWONGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346736 | |

| Record name | 2-Methoxy-6(5H)-phenanthridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6(5H)-phenanthridinone | |

CAS RN |

38088-96-9 | |

| Record name | 2-Methoxy-6(5H)-phenanthridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

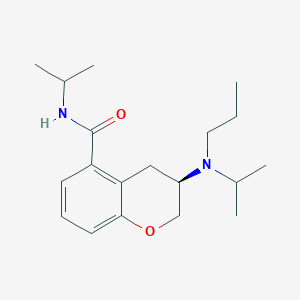

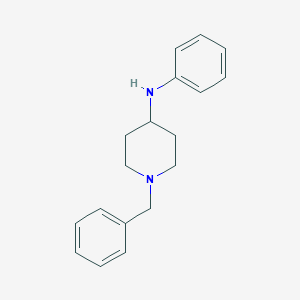

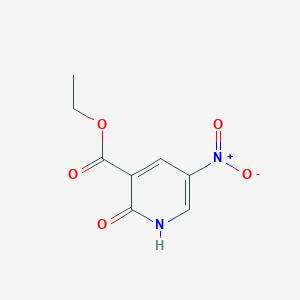

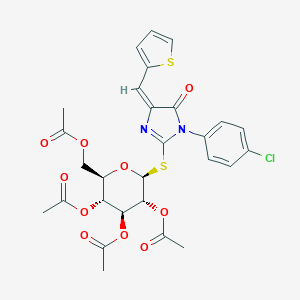

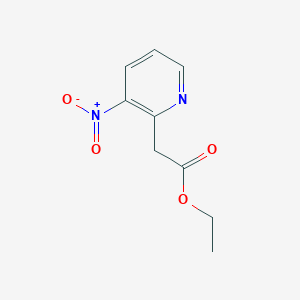

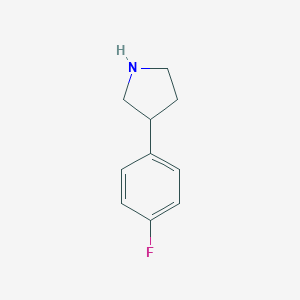

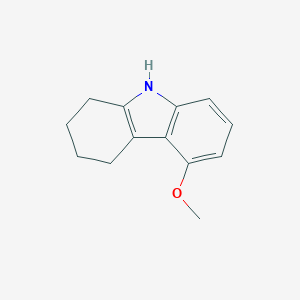

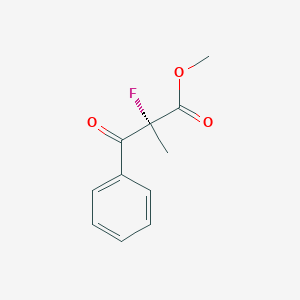

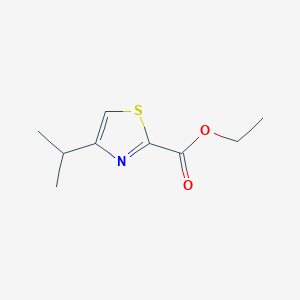

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)